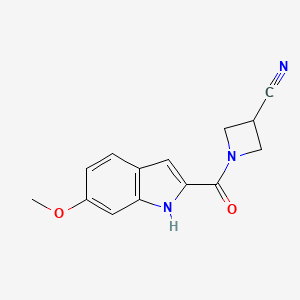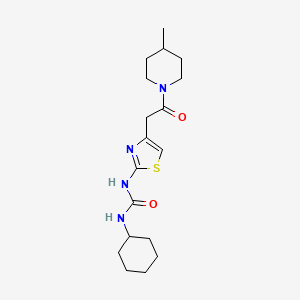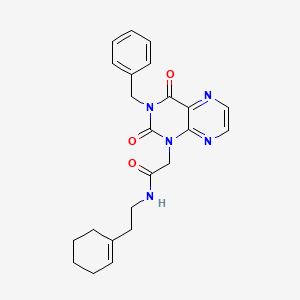
ethyl 4,4-dimethoxy-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Dimethoxy-3-oxovaleric acid ethyl ester” is an organic compound. It is also known by other names such as ethyl pivaloylacetate, ethyl 4,4,4-trimethylacetoacetate, ethyl 4,4-dimethyl-3-oxovalerate, and pivaloylacetic acid ethyl ester . It is used in the synthesis of coatings .
Molecular Structure Analysis
The molecular formula for “4,4-Dimethoxy-3-oxovaleric acid ethyl ester” is C9H16O3 . The InChI Key is VUYNTIDSHCJIKF-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)CC(=O)C©©C .Physical and Chemical Properties Analysis
The compound has a molecular weight of 172.22 g/mol . It has a density of 0.967 , and a boiling point of 88°C to 90°C at 10mmHg . The compound is a liquid at 20°C .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methodology : The synthesis of optically active paraconic-acid derivatives, including 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters, was accomplished using kinetic enzymatic resolution. This process involved the isolation of ethyl (+)-4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate, derived from a ring fission, highlighting the complex synthesis routes for similar compounds (Coriani et al., 2009).
Crystal Structure Formation : Research on ethyl esters of dimethoxy and trimethoxy acids, which are structurally similar to 4,4-Dimethoxy-3-oxovaleric acid ethyl ester, explored how crystal structures of cyanovinylbenzene derivatives form. This study contributes to understanding the crystalline behavior of related compounds (Nesterov et al., 2001).
Biochemical Applications
Biohydrogenation Processes : The biohydrogenation of compounds like ethyl 4,4-dimethoxy-3-methylbut-2-enoate by Saccharomyces cerevisiae (baker's yeast) was studied, which is significant for understanding the biochemical transformations of similar esters (Ferraboschi et al., 1987).
Kinetic Characterization in Biological Systems : Research into the kinetic behavior of the reaction of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with the ethyl ester of DL-alanine, a reaction akin to those involving 4,4-Dimethoxy-3-oxovaleric acid ethyl ester, provides insights into the interaction of such compounds in biological systems (Rodríguez et al., 1971).
Physico-chemical Investigation : A study on the physical chemistry of Myleran (related sulphonic acid esters) which shares functional group similarities with 4,4-Dimethoxy-3-oxovaleric acid ethyl ester, aimed to understand the mechanism of biological action of such compounds (Hudson et al., 1958).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4,4-dimethoxy-3-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-5-14-8(11)6-7(10)9(2,12-3)13-4/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXPBCWEQVAAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)

![2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B2629292.png)


![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629295.png)

![3-ethyl-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2629299.png)
![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2629304.png)
![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)
![4-(2-methylphenyl)-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2629307.png)
